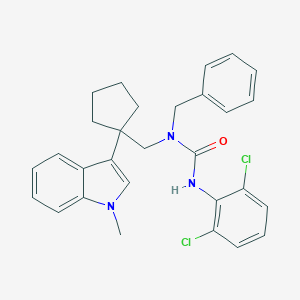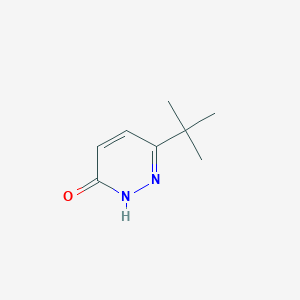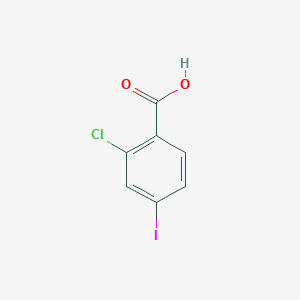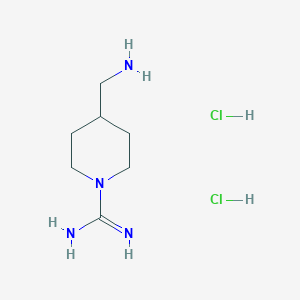
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-, also known as MK-677, is a selective agonist of the ghrelin receptor. It was developed as a potential treatment for growth hormone deficiency and cachexia, and has been studied extensively for its effects on growth hormone secretion and body composition.
Wirkmechanismus
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- works by binding to and activating the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of this receptor leads to the stimulation of growth hormone secretion, as well as other physiological effects such as increased appetite and improved glucose metabolism.
Biochemische Und Physiologische Effekte
In addition to its effects on growth hormone secretion and body composition, Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to have a number of other biochemical and physiological effects. These include improved bone mineral density, increased insulin-like growth factor-1 levels, and improved sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in lab experiments is that it can be administered orally, making it easier to use than injectable growth hormone. However, one limitation is that its effects on growth hormone secretion are not as potent as those of injectable growth hormone, and may not be sufficient for some research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research on Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-. These include further studies on its effects on bone health and glucose metabolism, as well as investigations into its potential as a treatment for conditions such as sarcopenia and frailty. Additionally, there is a need for further research on the long-term safety and efficacy of Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
Synthesemethoden
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is synthesized through a multi-step process, starting with the reaction of 2,6-dichlorobenzoyl chloride with cyclopentylamine to form the intermediate 2,6-dichlorobenzoyl-cyclopentylamine. This intermediate is then reacted with 1-(1-methyl-1H-indol-3-yl)-2-nitroethylene to form the key intermediate, which is reduced with hydrogen gas to yield Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
Wissenschaftliche Forschungsanwendungen
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been extensively studied for its effects on growth hormone secretion and body composition. It has been shown to increase growth hormone levels in both young and elderly adults, and to improve body composition by increasing lean body mass and decreasing fat mass.
Eigenschaften
CAS-Nummer |
145131-56-2 |
|---|---|
Produktname |
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
Molekularformel |
C29H29Cl2N3O |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
1-benzyl-3-(2,6-dichlorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H29Cl2N3O/c1-33-19-23(22-12-5-6-15-26(22)33)29(16-7-8-17-29)20-34(18-21-10-3-2-4-11-21)28(35)32-27-24(30)13-9-14-25(27)31/h2-6,9-15,19H,7-8,16-18,20H2,1H3,(H,32,35) |
InChI-Schlüssel |
FFPFJFGCKUEGQK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5Cl)Cl |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5Cl)Cl |
Andere CAS-Nummern |
145131-56-2 |
Synonyme |
1-benzyl-3-(2,6-dichlorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)


![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)



![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

